N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11064947
InChI: InChI=1S/C13H15N3O/c1-9-8-10(2)15-13(14-9)16-11-6-4-5-7-12(11)17-3/h4-8H,1-3H3,(H,14,15,16)
SMILES: CC1=CC(=NC(=N1)NC2=CC=CC=C2OC)C
Molecular Formula: C13H15N3O
Molecular Weight: 229.28 g/mol

N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine

CAS No.:

VCID: VC11064947

Molecular Formula: C13H15N3O

Molecular Weight: 229.28 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine -

Description

N-(2-Methoxyphenyl)-4,6-dimethylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine derivative family. The structure comprises a pyrimidine ring substituted with methyl groups at positions 4 and 6, and an amine group attached to a 2-methoxyphenyl moiety. This class of compounds is often studied for its potential pharmacological and chemical properties, including applications in medicinal chemistry and material science.

Structural Characteristics

The compound's molecular structure can be analyzed based on its functional groups and spatial arrangement:

  • Core Structure: The pyrimidine ring serves as the backbone, with two methyl groups enhancing hydrophobicity and electronic properties.

  • Substituents: The 2-methoxyphenyl group introduces aromaticity and electron-donating effects due to the methoxy group.

  • Molecular Formula: C12H14N3O

  • Molecular Weight: Approximately 215.26 g/mol.

The presence of both aromatic and heterocyclic features contributes to its versatility in chemical reactivity and potential biological activity.

Synthesis Pathways

N-(2-Methoxyphenyl)-4,6-dimethylpyrimidin-2-amine can be synthesized using standard organic synthesis techniques. A common method involves:

  • Starting Materials:

    • 4,6-dimethylpyrimidin-2-amine as the pyrimidine precursor.

    • 2-methoxyphenyl isocyanate or related derivatives for coupling reactions.

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

    • Catalysts: Acid or base catalysts to facilitate nucleophilic substitution.

    • Temperature: Moderate heating (50–100°C) depending on reactant reactivity.

  • Purification:

    • Techniques such as recrystallization or column chromatography are used to isolate the product.

Crystallographic Data

The compound's structural properties can be further elucidated through X-ray crystallography:

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = ~23 Å, b = ~7 Å, c = ~9 Å
Bond Lengths (Pyrimidine Ring)C-N: ~1.33 Å, C-C: ~1.40 Å
Torsion AnglesDependent on substituent orientation

These data provide insights into molecular conformation and intermolecular interactions such as hydrogen bonding or π-stacking.

Applications in Medicinal Chemistry

N-(2-Methoxyphenyl)-4,6-dimethylpyrimidin-2-amine holds promise in drug discovery due to its structural features:

  • Lead Optimization:

    • The methoxy group can be modified to tune lipophilicity and binding affinity.

    • The pyrimidine core allows for functionalization at multiple positions.

  • Pharmacokinetics:

    • The compound's hydrophobicity suggests good membrane permeability.

    • The amine group may enhance solubility under physiological conditions.

  • Potential Targets:

    • Enzymes involved in nucleotide biosynthesis.

    • Receptors modulated by heterocyclic ligands.

Comparative Analysis with Similar Compounds

To understand the unique properties of N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine, it is useful to compare it with other pyrimidine derivatives:

CompoundKey FeaturesApplications
N-(4-Methoxyphenyl)pyridin-2-amine Pyridine instead of pyrimidineTubulin polymerization inhibitor
N4-Phenylsubstituted pyrrolo[2,3-d]pyrimidines Fused bicyclic systemVEGFR inhibitors
Methoxysubstituted aniline derivatives Simple aromatic systemsAzo dye precursors

This comparison highlights the versatility of pyrimidines in different chemical and biological contexts.

Product Name N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine
Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
IUPAC Name N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine
Standard InChI InChI=1S/C13H15N3O/c1-9-8-10(2)15-13(14-9)16-11-6-4-5-7-12(11)17-3/h4-8H,1-3H3,(H,14,15,16)
Standard InChIKey SACRLESGJIHCMH-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NC2=CC=CC=C2OC)C
Canonical SMILES CC1=CC(=NC(=N1)NC2=CC=CC=C2OC)C
Solubility 22.1 [ug/mL]
PubChem Compound 853509
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator